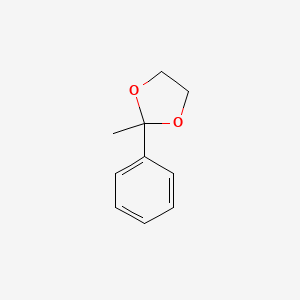

2-Methyl-2-phenyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

3674-77-9 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-methyl-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C10H12O2/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

GAOQAPRPYXWTFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenyl-1,3-dioxolane, also known as acetophenone (B1666503) ethylene (B1197577) ketal, is a heterocyclic organic compound with the chemical formula C₁₀H₁₂O₂.[1] It is the ketal formed from acetophenone and ethylene glycol. This compound serves a critical role in organic synthesis, particularly in the realm of drug development, where it is primarily utilized as a protecting group for the ketone functionality of acetophenone and its derivatives.[2][3] Acetophenone itself is a valuable precursor in the synthesis of various pharmaceuticals.[2][4][5] The temporary masking of the carbonyl group as a dioxolane allows for chemical modifications at other sites of a molecule without unintended reactions at the ketone. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characterization of this compound.

Chemical and Physical Properties

This compound is a derivative of 1,3-dioxolane. While specific experimental data for some physical properties of this exact compound are not widely published, data from closely related analogs and computational predictions provide a solid basis for its characterization.

Table 1: General and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | Acetophenone ethylene ketal, 1,3-Dioxolane, 2-methyl-2-phenyl- | [1] |

| CAS Number | 3674-77-9 | [1][6] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Exact Mass | 164.083729621 Da | [1] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

| Heavy Atom Count | 12 |[1] |

Table 2: Physical Properties (Estimated and Comparative Data)

| Property | Value | Notes | Source |

|---|---|---|---|

| Boiling Point | ~80 °C at 0.3 mmHg | Data for the closely related 2-phenyl-1,3-dioxolane. | [7][8] |

| Density | ~1.106 g/mL at 25 °C | Data for the closely related 2-phenyl-1,3-dioxolane. | [7] |

| Refractive Index | ~1.526 (n20/D) | Data for the closely related 2-phenyl-1,3-dioxolane. |[7][8] |

Synthesis and Reactivity

The primary role of this compound in chemical synthesis is as a stable, yet reversible, protecting group for the ketone in acetophenone.

Synthesis: Acid-Catalyzed Ketalization

The most common method for the synthesis of this compound is the acid-catalyzed reaction of acetophenone with ethylene glycol. The reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct is typically removed azeotropically using a Dean-Stark apparatus.

References

- 1. This compound | C10H12O2 | CID 138006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

- 5. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-PHENYL-1,3-DIOXOLANE CAS#: 936-51-6 [m.chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

In-Depth Technical Guide: Physical Properties of 2-Methyl-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenyl-1,3-dioxolane, also known as acetophenone (B1666503) ethylene (B1197577) ketal, is a heterocyclic organic compound.[1][2][3] It belongs to the dioxolane family, which are commonly used as protecting groups for carbonyl compounds in organic synthesis due to their stability in neutral to basic conditions and ease of removal under acidic conditions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and relevant spectroscopic data.

Core Physical and Chemical Properties

| Property | Value for this compound | Value for 2-phenyl-1,3-dioxolane (B1584986) (for comparison) |

| Molecular Formula | C₁₀H₁₂O₂[2][3] | C₉H₁₀O₂[5] |

| Molecular Weight | 164.20 g/mol [2] | 150.177 g/mol [5] |

| CAS Number | 3674-77-9[2][3] | 936-51-6[5] |

| Appearance | Not specified | Not specified |

| Boiling Point | Not available[4] | 80 °C at 0.3 mmHg[5] |

| Melting Point | Not available[4] | Not available[5] |

| Density | Not available[4] | 1.106 g/mL[5] |

| Refractive Index | Not available[4] | 1.526[5] |

| Solubility | Not specified | Not specified |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : Spectra are available for this compound.[1][2] In general for acetals, the quaternary carbon of the dioxolane ring (O-C-O) typically appears in the range of 90-110 ppm.[6] The methyl group would be expected in the aliphatic region, while the phenyl group carbons would appear in the aromatic region (125-170 ppm).[6]

-

¹H NMR : While specific peak assignments for this compound are not detailed in the search results, general expectations would be signals for the methyl protons, the ethylene bridge protons of the dioxolane ring, and the protons of the phenyl group.

-

-

Infrared (IR) Spectroscopy : A vapor phase IR spectrum is available for this compound.[2] Key characteristic peaks would include C-O stretching frequencies for the acetal (B89532) group and peaks corresponding to the aromatic phenyl group.

-

Mass Spectrometry (MS) : GC-MS data is available, with major peaks observed at m/z 149, 105, and 87.[2] The NIST Mass Spectrometry Data Center also provides spectral information for this compound.[2][3]

Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of acetophenone with ethylene glycol. This reaction is a reversible process where water is removed to drive the equilibrium towards the product.

Synthesis of this compound

Reaction Scheme:

Acetophenone + Ethylene Glycol ⇌ this compound + Water (in the presence of an acid catalyst)

Materials and Equipment:

-

Acetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (or other acid catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Detailed Methodology:

-

Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add acetophenone (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents). Add a sufficient volume of toluene to dissolve the reactants and to facilitate the azeotropic removal of water.

-

Reaction Execution : Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is collected, which indicates the completion of the reaction.

-

Workup :

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302 : Harmful if swallowed (Acute toxicity, oral, Category 4).[2]

-

H319 : Causes serious eye irritation (Serious eye damage/eye irritation, Category 2).[2]

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with skin and eyes, and do not ingest.[7] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[7] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C10H12O2 | CID 138006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxolane, 2-methyl-2-phenyl- [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Methyl-2-phenyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-phenyl-1,3-dioxolane (also known as Acetophenone ethylene (B1197577) ketal), a common protective group for ketones in organic synthesis. The document details experimental protocols and presents a consolidated summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables provide a quantitative summary of the key spectroscopic data for this compound, compiled from peer-reviewed literature and spectral databases.

Table 1: ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (Ar-H) |

| 3.80 - 4.10 | Multiplet | 4H | Dioxolane ring protons (-O-CH₂-CH₂-O-) |

| 1.60 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| 143.1 | Quaternary aromatic carbon (C-Ar) |

| 128.9 | Aromatic methine carbon (CH-Ar) |

| 128.1 | Aromatic methine carbon (CH-Ar) |

| 125.4 | Aromatic methine carbon (CH-Ar) |

| 109.5 | Quaternary ketal carbon (-O-C (CH₃)(Ph)-O-) |

| 64.7 | Dioxolane ring carbons (-O-C H₂-C H₂-O-) |

| 27.8 | Methyl carbon (-C H₃) |

Table 3: FTIR Spectroscopic Data

(Sample Preparation: KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3058 | Medium | Aromatic C-H Stretch |

| 2981 | Medium | Aliphatic C-H Stretch |

| 1448 | Strong | C=C Aromatic Ring Stretch |

| 1373 | Strong | CH₃ Bending |

| 1222, 1168, 1074, 1031 | Strong | C-O Stretch (Acetal) |

| 869 | Medium | C-C Stretch |

| 765, 701 | Strong | C-H Out-of-plane Bending (Monosubstituted benzene) |

Table 4: Mass Spectrometry Data

(Method: Electron Ionization, EI)

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 164 | 5 | [M]⁺ (Molecular Ion) |

| 149 | 100 | [M - CH₃]⁺ |

| 121 | 15 | [C₈H₉O]⁺ |

| 105 | 85 | [C₇H₅O]⁺ (Benzoyl cation) |

| 87 | 30 | [C₄H₇O₂]⁺ |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added to serve as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16 to 32 scans to ensure a high signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same sample. The experiment is run in a proton-decoupled mode to produce singlet peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained by placing a single drop of the pure compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a range of 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor. Typically, 16 to 32 scans are co-added to improve spectral quality.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Separation: A 1 µL aliquot of the prepared solution is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5 or equivalent). A typical temperature program begins with an initial hold at 50°C for 2 minutes, followed by a temperature ramp of 10°C per minute up to 250°C.

-

MS Detection: The eluent from the GC column is directed into a mass spectrometer operating under electron ionization (EI) at a standard energy of 70 eV. The mass analyzer scans over a range of m/z 40-400 to detect the molecular ion and resulting fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the spectroscopic techniques described.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-methyl-2-phenyl-1,3-dioxolane. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This guide includes a summary of quantitative NMR data, a detailed experimental protocol for spectral acquisition, and visualizations to aid in the understanding of the underlying chemical principles.

Structure and Proton Environments

This compound, also known as acetophenone (B1666503) ethylene (B1197577) ketal, possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule's structure consists of a phenyl group and a methyl group attached to the C2 carbon of a 1,3-dioxolane (B20135) ring. This results in three primary sets of proton signals: the aromatic protons of the phenyl group, the methylene (B1212753) protons of the dioxolane ring, and the methyl protons.

Quantitative ¹H NMR Data

While a definitive, publicly available high-resolution ¹H NMR spectrum with detailed coupling constants for this compound is not readily found in major spectral databases, the expected chemical shifts and multiplicities can be reliably predicted based on the analysis of similar structures and fundamental NMR principles. The following table summarizes the anticipated quantitative data for the ¹H NMR spectrum of this compound in a typical deuterated solvent such as chloroform-d (B32938) (CDCl₃).

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | ~ 7.25 - 7.50 | Multiplet (m) | 5H |

| Methylene (OCH₂CH₂O) | ~ 4.00 - 4.20 | Multiplet (m) | 4H |

| Methyl (CH₃) | ~ 1.65 | Singlet (s) | 3H |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes and other standard laboratory glassware

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer the solution into a 5 mm NMR tube.

3.3. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS peak.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

Visualization of Structural Relationships and Spectral Interpretation

The following diagrams illustrate the logical relationships in interpreting the ¹H NMR spectrum of this compound and a typical experimental workflow.

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Methyl-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-methyl-2-phenyl-1,3-dioxolane. This compound, also known as acetophenone (B1666503) ethylene (B1197577) ketal, is a common protecting group for acetophenone and a valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in various research and development settings.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

Due to the limited availability of publicly accessible experimental ¹³C NMR data for this compound, the following table presents predicted chemical shift values. These predictions are based on established chemical shift ranges for analogous carbon environments.[1][2][3][4][5] The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ) [ppm] |

| C2 | Quaternary Acetal Carbon | 108 - 112 |

| C4, C5 | Dioxolane Methylene Carbons (-OCH₂CH₂O-) | 64 - 67 |

| C1' (ipso) | Phenyl Carbon (quaternary) | 140 - 145 |

| C2', C6' (ortho) | Phenyl Carbons (methine) | 125 - 128 |

| C3', C5' (meta) | Phenyl Carbons (methine) | 128 - 130 |

| C4' (para) | Phenyl Carbon (methine) | 127 - 129 |

| -CH₃ | Methyl Carbon | 25 - 29 |

Experimental Protocols

The following is a detailed methodology for acquiring a high-quality proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[6]

-

Concentration: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[7] For more sensitive modern spectrometers, lower concentrations may be sufficient.[8]

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Labeling: Clearly label the NMR tube with the sample identification.[8]

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz (or higher) NMR spectrometer:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).[9]

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Spectral Width (SW): 0 - 220 ppm

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons which have longer relaxation times.[10]

-

Pulse Width (P1): Typically a 30° or 90° pulse, as calibrated for the specific probe.

-

Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃ at δ ≈ 77.16 ppm) or the internal standard (TMS at δ = 0.00 ppm).

Visualization of ¹³C NMR Signal Assignments

The following diagram illustrates the chemical structure of this compound and the logical relationship between each unique carbon atom and its predicted signal in the ¹³C NMR spectrum.

Caption: Correlation of carbon atoms in this compound to their predicted ¹³C NMR signals.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. sites.uclouvain.be [sites.uclouvain.be]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

Mass spectrometry of 2-Methyl-2-phenyl-1,3-dioxolane

An In-depth Technical Guide to the Mass Spectrometry of 2-Methyl-2-phenyl-1,3-dioxolane

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic compounds is paramount. This compound, also known as acetophenone (B1666503) ethylene (B1197577) ketal, is a common protecting group for ketones in organic synthesis. Mass spectrometry, particularly through electron ionization (EI), serves as a critical analytical technique for confirming its molecular weight and understanding its fragmentation behavior, which is essential for its identification in complex reaction mixtures. This guide provides a comprehensive overview of the mass spectral data, fragmentation pathways, and a detailed experimental protocol for the analysis of this compound.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of these ions, are summarized in the table below. This data is compiled from the NIST Mass Spectrometry Data Center.[1][2][3][4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Structure/Fragment |

| 43 | 25 | [C3H7]+ or [CH3CO]+ |

| 51 | 15 | [C4H3]+ |

| 77 | 20 | [C6H5]+ (Phenyl cation) |

| 105 | 100 | [C6H5CO]+ (Benzoyl cation) |

| 149 | 95 | [M - CH3]+ |

| 164 | 5 | [M]+• (Molecular Ion) |

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization (EI) follows predictable pathways for aromatic compounds and cyclic acetals.

-

Molecular Ion: The molecular ion peak ([M]+•) is observed at an m/z of 164, which corresponds to the molecular weight of the compound (C10H12O2).[1][2] Its low relative intensity (5%) is typical for molecules that readily fragment.

-

Alpha-Cleavage: The most significant fragmentation pathway is initiated by the loss of a methyl radical (•CH3) from the molecular ion. This alpha-cleavage results in the formation of a highly stable, resonance-stabilized oxonium ion at m/z 149. The high relative intensity of this peak (95%) underscores the stability of this fragment.

-

Formation of the Benzoyl Cation: The peak at m/z 149 can undergo further rearrangement and fragmentation to produce the benzoyl cation ([C6H5CO]+) at m/z 105. This fragment is the most abundant ion in the spectrum (base peak, 100% relative intensity), indicating its exceptional stability.

-

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C6H5]+) at m/z 77.

The logical relationship of the primary fragmentation cascade is visualized in the diagram below.

Caption: Primary fragmentation pathway of this compound.

Experimental Protocols

The following section details a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[1] The solvent should be of high purity (GC or HPLC grade) to avoid interference.

-

Concentration: Prepare a solution with a concentration of approximately 10-100 µg/mL.[5] The final concentration should be optimized to achieve a column loading of around 10-100 ng for a 1 µL injection.[5]

-

Filtration: Ensure the sample is free from particulate matter by passing it through a 0.22 µm syringe filter before transferring it to a 2 mL glass autosampler vial.[1]

GC-MS Instrumentation and Conditions

The analysis is typically performed on a standard GC-MS system equipped with a capillary column and an electron ionization source.

-

Gas Chromatograph (GC) Conditions:

-

Injection Port:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for higher sensitivity with dilute samples) or Split (e.g., 20:1 ratio for more concentrated samples)

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[6][7]

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

-

Final Hold: Hold at 280 °C for 5-10 minutes to ensure elution of all components.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and all expected fragments.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the high concentration of the solvent from saturating the detector.

-

The workflow for the experimental protocol is outlined in the diagram below.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. 1,3-Dioxolane, 2-methyl-2-phenyl- [webbook.nist.gov]

- 4. This compound | C10H12O2 | CID 138006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uoguelph.ca [uoguelph.ca]

- 6. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared Spectrum of 2-Methyl-2-phenyl-1,3-dioxolane

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Methyl-2-phenyl-1,3-dioxolane. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the vibrational characteristics of this molecule.

Introduction

This compound is a cyclic ketal that serves as a protective group for ketones in organic synthesis and is a structural motif found in various chemical entities. Infrared spectroscopy is a powerful analytical technique for the characterization of this compound, providing valuable information about its functional groups and molecular structure. This guide outlines the expected vibrational frequencies, provides a detailed experimental protocol for obtaining the IR spectrum, and presents a logical workflow for spectral analysis.

Expected Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2990-2850 | Medium | Aliphatic C-H Stretch (CH₃ and CH₂) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1465 | Medium | CH₂ Scissoring |

| ~1380 | Medium | CH₃ Bending |

| 1200-1020 | Strong, Multiple Bands | C-O-C-O-C Asymmetric and Symmetric Stretch (Ketal Group) |

| ~760, ~700 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted Ring) |

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is characterized by several key regions:

-

C-H Stretching Region (3100-2850 cm⁻¹): This region displays absorptions corresponding to the aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the methyl and dioxolane ring methylene (B1212753) groups (below 3000 cm⁻¹).

-

Aromatic Region (1600-1480 cm⁻¹): The presence of the phenyl group is confirmed by the characteristic C=C stretching vibrations of the aromatic ring.

-

Fingerprint Region (below 1500 cm⁻¹): This region is complex and contains a multitude of bending and stretching vibrations.

-

Ketal Group Absorptions (1200-1020 cm⁻¹): A series of strong and distinct bands in this region are characteristic of the C-O-C-O-C moiety of the ketal group. Ketals typically exhibit four to five strong bands in this range, which are due to the asymmetric and symmetric stretching vibrations of the carbon-oxygen bonds.[1]

-

Aromatic C-H Bending: Strong absorptions around 760 cm⁻¹ and 700 cm⁻¹ are indicative of a monosubstituted benzene (B151609) ring.

-

Experimental Protocol: Vapor-Phase FTIR Spectroscopy

The following protocol describes a general procedure for obtaining a vapor-phase infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.

4.1. Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Gas cell with KBr or NaCl windows

-

Vacuum line and manifold

-

Heating mantle or tape

4.2. Sample Preparation

-

Ensure the gas cell is clean and free of any residual contaminants by flushing with an inert gas (e.g., dry nitrogen) and/or evacuating under vacuum.

-

Introduce a small amount of liquid this compound into a sample vial connected to the vacuum line.

-

Gently heat the sample to increase its vapor pressure, allowing the vapor to fill the gas cell to the desired pressure. The pressure should be optimized to obtain an absorption spectrum with appropriate intensity (typically a few millibars).

4.3. Data Acquisition

-

Background Spectrum: Acquire a background spectrum of the evacuated gas cell. This will be used to correct for the absorbance of atmospheric gases and the cell windows.

-

Sample Spectrum: Acquire the infrared spectrum of the this compound vapor in the gas cell.

-

Spectral Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 2 or 4 cm⁻¹

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

4.4. Data Processing

-

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Visualizations

The following diagrams illustrate the key structural features and the logical workflow for the analysis of the IR spectrum of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive guide to the structural elucidation of 2-Methyl-2-phenyl-1,3-dioxolane, a heterocyclic compound frequently utilized as a protecting group for the carbonyl functionality in acetophenone (B1666503) during multi-step organic syntheses. A thorough understanding of its structure is paramount for its effective application and for the unambiguous characterization of complex molecules in which it is incorporated. This document details the spectroscopic data and the experimental protocols necessary for its synthesis and characterization.

Chemical Structure and Properties

This compound, also known as acetophenone ethylene (B1197577) ketal, possesses the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its structure consists of a five-membered 1,3-dioxolane (B20135) ring, to which a methyl and a phenyl group are attached at the C2 position.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of acetophenone with ethylene glycol. This reversible reaction, known as ketalization, involves the formation of a hemiketal intermediate followed by an intramolecular cyclization to yield the dioxolane ring and a molecule of water. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Synthesis via Microwave-Assisted Ketalization[2]

This protocol is adapted from a general procedure for the synthesis of acetophenone ethylene ketals.[2]

Materials:

-

Acetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Microwave reactor equipped with a Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine acetophenone, a molar excess of ethylene glycol (typically 1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents) in toluene.

-

Place the flask in a microwave reactor fitted with a Dean-Stark apparatus.

-

Heat the mixture to reflux under microwave irradiation, with stirring. The water-toluene azeotrope will collect in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dioxolane ring, and the methyl protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.8-4.1 | Multiplet | 4H | Methylene protons (-OCH₂CH₂O-) |

| ~ 1.6 | Singlet | 3H | Methyl protons (-CH₃) |

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140-145 | Quaternary aromatic carbon (ipso-C) |

| ~ 128-129 | Aromatic CH carbons (ortho- and meta-C) |

| ~ 125-127 | Aromatic CH carbon (para-C) |

| ~ 108-110 | Quaternary ketal carbon (C2) |

| ~ 64-66 | Methylene carbons of the dioxolane ring (-OCH₂CH₂O-) |

| ~ 25-28 | Methyl carbon (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 164.

Table 3: Mass Spectrometry Fragmentation Data [1][3]

| m/z | Relative Intensity | Proposed Fragment |

| 164 | Low | [M]⁺ |

| 149 | High | [M - CH₃]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 87 | Medium | [M - C₆H₅]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

The fragmentation pattern is consistent with the proposed structure. The loss of a methyl group (15 Da) from the molecular ion gives the prominent peak at m/z 149. The base peak at m/z 105 corresponds to the stable benzoyl cation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-3000 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1490, 1450 | Medium-Weak | C=C aromatic ring stretching |

| ~ 1200-1000 | Strong | C-O stretching (cyclic ether) |

| ~ 700-800 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

The absence of a strong absorption band in the region of 1670-1780 cm⁻¹ confirms the absence of a carbonyl group, indicating the successful formation of the ketal.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for calibration.

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for calibration.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or methanol.

GC-MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

GC Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin, uniform film.

FTIR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data interpretation for the structure elucidation of this compound can be visualized as follows:

Conclusion

The structure of this compound can be unequivocally determined through a combination of synthesis and spectroscopic analysis. The detailed protocols and tabulated data presented in this whitepaper provide a comprehensive resource for researchers and scientists in the field of drug development and organic synthesis, enabling the confident identification and application of this important chemical entity. The convergence of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a robust confirmation of the molecular structure.

References

An In-depth Technical Guide to 2-Methyl-2-phenyl-1,3-dioxolane

CAS Number: 3674-77-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-phenyl-1,3-dioxolane, a versatile chemical compound with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and use, and explores the broader biological context of the 1,3-dioxolane (B20135) scaffold.

Chemical and Physical Properties

This compound, also known as acetophenone (B1666503) ethylene (B1197577) ketal, is a cyclic ketal.[1][2] Its core structure consists of a 1,3-dioxolane ring with a methyl and a phenyl group attached to the C2 position.[1][2] This structure makes it a valuable protecting group for the carbonyl functionality of acetophenone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3674-77-9 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | Acetophenone ethylene ketal, 1,3-Dioxolane, 2-methyl-2-phenyl- | [1][2][3] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Data not consistently available | [4] |

| Melting Point | Data not consistently available | [4] |

| Density | Data not consistently available | [4] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Data Points | Source(s) |

| ¹³C NMR | Spectra available for viewing. | [2][5] |

| GC-MS | Mass spectrum characterized by major fragments. Top peak at m/z 149, second highest at m/z 105. | [2] |

| IR Spectroscopy | Vapor phase IR spectrum available. | [2][5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, application, and deprotection of this compound.

Synthesis of this compound (Acetophenone Protection)

The most common method for the synthesis of this compound is the acid-catalyzed reaction of acetophenone with ethylene glycol.[6][7] The reaction is an equilibrium, and to drive it towards the product, water is typically removed azeotropically using a Dean-Stark apparatus.[7][8]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Acetophenone

-

Ethylene glycol (1.1 - 1.5 equivalents)

-

p-Toluenesulfonic acid (PTSA) (catalytic amount, e.g., 0.01-0.05 equivalents)

-

Toluene (as solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetophenone, toluene, and ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

-

A microwave-assisted variation of this synthesis has been reported to achieve high conversion and yields in shorter reaction times.[6]

Application as a Protecting Group in Organic Synthesis

The primary utility of this compound is as a protecting group for the carbonyl functionality of acetophenone and related methyl ketones.[1] The dioxolane ring is stable under basic, nucleophilic, and reductive conditions, allowing for chemical transformations on other parts of a molecule without affecting the protected carbonyl group.[7][9]

Logical Workflow for the Use of this compound as a Protecting Group

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H12O2 | CID 138006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxolane, 2-methyl-2-phenyl- [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 2-Methyl-2-phenyl-1,3-dioxolane: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-phenyl-1,3-dioxolane, a heterocyclic organic compound with applications in organic synthesis and potential relevance to drug discovery. This document details its chemical synonyms, physicochemical properties, and established synthesis protocols. Furthermore, it explores the broader biological activities associated with the 1,3-dioxolane (B20135) scaffold, including antimicrobial, antiviral, and anticancer properties, and its role as a crucial protecting group in the synthesis of complex pharmaceutical agents. While specific quantitative biological data and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a foundational resource for researchers and professionals in the field of drug development.

Chemical Identity and Synonyms

This compound is a ketal derived from acetophenone (B1666503) and ethylene (B1197577) glycol. For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.

| Synonym | Identifier Type | Identifier |

| Acetophenone ethylene ketal | Common Name | - |

| 1,3-Dioxolane, 2-methyl-2-phenyl- | IUPAC Name Component | - |

| This compound | IUPAC Name | - |

| - | CAS Number | 3674-77-9 |

| - | PubChem CID | 138006 |

| - | InChIKey | GAOQAPRPYXWTFK-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on computed data from reputable chemical databases.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 164.083729621 Da |

| Monoisotopic Mass | 164.083729621 Da |

| Topological Polar Surface Area | 18.5 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 144 |

Synthesis of this compound

The synthesis of this compound, also known as acetophenone ethylene ketal, is typically achieved through the acid-catalyzed reaction of acetophenone with ethylene glycol. This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the ketal.

General Experimental Protocol: Acid-Catalyzed Ketalization

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Acetophenone

-

Ethylene glycol

-

Toluene (B28343) (or another suitable azeotroping solvent)

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add acetophenone (1.0 equivalent), ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Microwave-Assisted Synthesis

A more rapid and efficient synthesis can be achieved using microwave irradiation.[2] This method significantly reduces reaction times while maintaining high yields.

Materials and Reagents:

-

Acetophenone (0.1 mol)

-

Ethylene glycol (0.5 mol, 31.0 g)

-

p-Toluenesulfonic acid (PTSA) (0.003 mol, 0.57 g)

-

Toluene (84 mL)

Procedure:

-

A solution of acetophenone, ethylene glycol, and PTSA in toluene is prepared.

-

The mixture is refluxed in a Dean-Stark apparatus within a microwave reactor.

-

The reaction is irradiated with a constant power of 500 W.

-

The reaction is typically complete within 2 hours, with azeotropic removal of water.[2]

-

Workup and purification are performed as described in the general protocol.

Synthesis Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Biological Activities of 1,3-Dioxolane Derivatives

While specific biological data for this compound is limited in the public domain, the 1,3-dioxolane scaffold is a recognized pharmacophore present in numerous biologically active compounds.[3][4] The presence of this heterocyclic ring can enhance various biological activities.[4]

Antimicrobial and Antifungal Activity

Derivatives of 1,3-dioxolane have demonstrated significant antibacterial and antifungal properties.[3][5][6][7] Studies have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens such as Candida albicans.[3][5][6] For instance, certain synthetic 1,3-dioxolanes have shown excellent activity against S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa.[6][7]

Antiviral Activity

Nucleoside analogues incorporating the 2-methyl-1,3-dioxolane (B1212220) moiety have been evaluated for their antiviral properties.[3] A notable example is their activity against the Epstein-Barr virus (EBV).[3]

Anticancer and Modulation of Multidrug Resistance

The 1,3-dioxolane ring is found in compounds with antineoplastic activity.[7] Furthermore, some 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been identified as effective modulators of multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[3][8] These compounds can resensitize resistant cancer cells to conventional chemotherapeutic agents.[8]

Role as a Protecting Group in Drug Synthesis

In the realm of pharmaceutical manufacturing, this compound and related structures serve as crucial protecting groups for carbonyl functionalities (aldehydes and ketones).[9] This strategic masking of reactive groups is essential for achieving chemoselectivity in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), including antiviral nucleoside analogues.[9] The stability of the dioxolane ring under neutral and basic conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for synthetic chemists.

The logical relationship for the use of this compound as a protecting group is illustrated below.

References

- 1. This compound | C10H12O2 | CID 138006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Acetophenone ethylene ketal characterization

An In-depth Technical Guide to the Characterization of Acetophenone (B1666503) Ethylene (B1197577) Ketal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of acetophenone ethylene ketal, also known as 2-methyl-2-phenyl-1,3-dioxolane. This compound is a common protective group for acetophenone in organic synthesis and is a valuable intermediate in the development of pharmaceutical compounds. This document details its physical and chemical properties, provides a thorough analysis of its spectroscopic data, outlines a detailed experimental protocol for its synthesis, and includes visualizations of key experimental workflows.

Section 1: Physical and Chemical Properties

Acetophenone ethylene ketal is a colorless liquid at room temperature. Its primary function in organic chemistry is to protect the ketone group of acetophenone from reacting with nucleophiles or bases, allowing for chemical modifications at other positions of the molecule.

Table 1.1: Physical and Chemical Properties of Acetophenone Ethylene Ketal

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem |

| Synonyms | Acetophenone ethylene ketal, 2-phenyl-2-methyl-1,3-dioxolane | PubChem |

| CAS Number | 3674-77-9 | PubChem |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem |

| Molecular Weight | 164.20 g/mol | PubChem |

| Boiling Point | 81.9 ± 0.5 °C at 308 K (based on data from 293 to 324 K) | NIST WebBook[1] |

| Melting Point | Not available | [2] |

Section 2: Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of acetophenone ethylene ketal.

Table 2.1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.90-4.10 | Multiplet | 4H | Ethylene glycol protons (-OCH₂CH₂O-) |

| ~1.65 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 143.9 | Quaternary aromatic carbon (C-Ar) |

| 128.1 | Aromatic CH |

| 127.8 | Aromatic CH |

| 125.1 | Aromatic CH |

| 108.9 | Ketal carbon (O-C-O) |

| 64.6 | Ethylene glycol carbons (-OCH₂CH₂O-) |

| 27.2 | Methyl carbon (-CH₃) |

Table 2.3: IR Spectroscopic Data (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2980, 2890 | Medium | Aliphatic C-H stretch |

| ~1450, 1500 | Medium | Aromatic C=C stretch |

| ~1200-1000 | Strong | C-O stretch (ketal) |

Table 2.4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 149 | High | [M - CH₃]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 87 | Medium | [M - C₆H₅]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Section 3: Experimental Protocols

3.1: Synthesis of Acetophenone Ethylene Ketal

This protocol is adapted from standard acid-catalyzed ketalization reactions.

Materials:

-

Acetophenone (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add acetophenone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for reflux.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by vacuum distillation.

Section 4: Visualizations

4.1: Synthesis Workflow

Caption: Workflow for the synthesis of acetophenone ethylene ketal.

4.2: Analytical Workflow

Caption: Analytical workflow for the characterization of acetophenone ethylene ketal.

References

Stability of 2-Methyl-2-phenyl-1,3-dioxolane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Methyl-2-phenyl-1,3-dioxolane, a common protecting group for the carbonyl moiety of acetophenone (B1666503). Understanding the stability of this compound is critical for its effective use in multi-step organic synthesis, particularly in drug development, where process impurities and degradation products are of utmost concern. This document outlines the known degradation pathways, provides detailed experimental protocols for stability-indicating studies, and presents available quantitative data to guide researchers in handling and analyzing this important chemical entity.

Core Stability Profile

This compound, as a cyclic ketal, exhibits a stability profile characteristic of this functional group. It is generally stable under neutral and basic conditions but is susceptible to degradation under acidic, thermal, and photolytic stress.

Key Stability Characteristics:

-

Acidic Conditions: The primary degradation pathway for this compound is acid-catalyzed hydrolysis. In the presence of acid and water, the dioxolane ring opens to regenerate the parent ketone, acetophenone, and ethylene (B1197577) glycol. The rate of this hydrolysis is dependent on the pH and temperature.

-

Basic Conditions: The compound is generally stable under basic conditions.

-

Thermal Stress: At elevated temperatures, this compound can undergo thermal decomposition. Studies on analogous compounds suggest that this can occur via radical or concerted mechanisms, leading to fragmentation of the molecule.

-

Photolytic Stress: Aromatic ketones and their derivatives are often susceptible to photodegradation upon exposure to UV light.[1] While specific studies on this compound are limited, the presence of the acetophenone chromophore suggests a potential for photolytic instability.

Degradation Pathways

The principal degradation pathway for this compound is acid-catalyzed hydrolysis. The proposed mechanism is initiated by protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Nucleophilic attack by water then leads to a hemiacetal intermediate, which subsequently breaks down to yield acetophenone and ethylene glycol.

Quantitative Stability Data

| Stress Condition | Compound | Conditions | Observation | Reference |

| Acid Hydrolysis | 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane | Aqueous HCl | Hydrolyzes 540 times more slowly than the corresponding benzaldehyde (B42025) derivative. | [2] |

| Acid Hydrolysis | 2-(substituted phenyl)-1,3-dioxolanes | 50% dioxane-water, 30°C | Rate of hydrolysis is dependent on the substituent on the phenyl ring. | [1] |

| Thermal Decomposition | 2-methyl-1,3-dioxolane | Gas phase, 459-490 °C | Unimolecular decomposition to acetaldehyde (B116499) and ethylene oxide. | [3] |

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound to assess its stability profile and to develop a stability-indicating analytical method.

General Forced Degradation Protocol

This protocol outlines the general steps for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5]

4.1.1. Acid Hydrolysis

-

To 1 mL of a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile), add 1 mL of 0.1 M hydrochloric acid.

-

Keep the solution at room temperature for 24 hours.

-

At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

4.1.2. Base Hydrolysis

-

To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for 24 hours.

-

At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

4.1.3. Oxidative Degradation

-

To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4.1.4. Thermal Degradation

-

For solid-state studies, place a known amount of solid this compound in a controlled temperature oven at 70°C for 48 hours.

-

For solution-state studies, place a solution of the compound (1 mg/mL in a suitable solvent) in a controlled temperature oven at 70°C for 48 hours.

-

At appropriate time intervals, withdraw samples, allow to cool to room temperature, and prepare solutions for HPLC analysis.

4.1.5. Photolytic Degradation

-

Expose a solid sample and a solution of this compound (1 mg/mL in a suitable solvent) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure period, prepare solutions of the samples for HPLC analysis.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following is a proposed starting point for method development.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Method Development Workflow:

Conclusion

This compound is a moderately stable compound that is susceptible to degradation, primarily through acid-catalyzed hydrolysis. Care should be taken to avoid acidic conditions during its use and storage. Thermal and photolytic stress may also lead to degradation, and appropriate precautions, such as storage in a cool, dark place, are recommended. The provided experimental protocols offer a framework for conducting comprehensive stability studies to further elucidate the degradation profile of this compound and to develop a robust, stability-indicating analytical method for its quality control. Further research is warranted to obtain specific quantitative kinetic data for the degradation of this compound under various stress conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes | Semantic Scholar [semanticscholar.org]

- 3. DSpace [repository.kaust.edu.sa]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Core Properties of 2-Methyl-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and related physicochemical properties of 2-Methyl-2-phenyl-1,3-dioxolane. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining these properties, alongside available qualitative data and predictive insights into its solubility behavior.

Physicochemical Properties

The octanol-water partition coefficient (logP) is a critical parameter for predicting the solubility and bioavailability of a compound.[3][4] A predicted XLogP3 value for this compound is available, which can be used to infer its relative solubility in aqueous and organic phases.

| Property | Value | Reference/Method |

| Molecular Formula | C₁₀H₁₂O₂ | - |

| Molecular Weight | 164.20 g/mol | [5] |

| CAS Number | 3674-77-9 | [6] |

| Water Solubility | Data not available | - |

| Ethanol (B145695) Solubility | Data not available | - |

| DMSO Solubility | Data not available | - |

| Acetone Solubility | Data not available | - |

| Predicted XLogP3 | 2.2 | PubChem |

| log10(Water Solubility) | Data not available | [7] |

Experimental Protocols

Determination of Aqueous and Organic Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, DMSO, Acetone)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Tightly cap the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to sediment the undissolved solute.

-

Carefully extract an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solutions using a calibrated HPLC or GC method.

-

Calculate the original solubility in g/L or mol/L based on the measured concentration and the dilution factor.

Determination of Octanol-Water Partition Coefficient (LogP)

Objective: To experimentally determine the logP of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical instrumentation (HPLC or GC)

Procedure:

-

Dissolve a known amount of this compound in either water or n-octanol.

-

Add equal volumes of the n-octanol and water phases to a separatory funnel.

-

Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.[8]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.[4]

Synthesis Workflow

The synthesis of this compound typically involves the acid-catalyzed reaction of acetophenone (B1666503) with ethylene (B1197577) glycol. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the product side.

Logical Relationship for Solubility Prediction

The solubility of an organic compound is governed by its molecular structure and the principle of "like dissolves like." The predicted logP value can be used to estimate its relative solubility in different types of solvents.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. This compound | C10H12O2 | CID 138006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dioxolane, 2-methyl-2-phenyl- [webbook.nist.gov]

- 7. 1,3-Dioxolane, 2-methyl-2-phenyl- (CAS 3674-77-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. agilent.com [agilent.com]

A Technical Guide to the Physical Properties of 2-Methyl-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data regarding the melting and boiling points of 2-Methyl-2-phenyl-1,3-dioxolane. It addresses the existing ambiguity in nomenclature for this compound and presents the physical properties for the relevant isomers. Furthermore, this document outlines the standard experimental protocols for determining these critical physical constants.

Nomenclature and Isomerism

The name "this compound" can be ambiguous and may refer to two different constitutional isomers. It is crucial to distinguish between them using their respective CAS numbers for accurate identification and data retrieval.

-

This compound (CAS: 3674-77-9): In this isomer, both the methyl and phenyl groups are attached to the second carbon of the dioxolane ring.

-

4-Methyl-2-phenyl-1,3-dioxolane (CAS: 2568-25-4): In this isomer, the phenyl group is at the second position, and the methyl group is at the fourth position of the dioxolane ring. This compound is also commonly known as Benzaldehyde propylene (B89431) glycol acetal.

Physical Properties

The available physical properties for these isomers are summarized in the table below. It is important to note that comprehensive data for this compound (CAS: 3674-77-9) is limited in publicly accessible databases.

| Property | This compound (CAS: 3674-77-9) | 4-Methyl-2-phenyl-1,3-dioxolane (CAS: 2568-25-4) |

| Melting Point | Data not available | Data not available (described as a liquid at room temperature)[1] |

| Boiling Point | Data not available | 83-85 °C at 4 mmHg[1] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following are standard methodologies employed in research and quality control laboratories.